1-[(4-Methylphenyl)methoxy]-2-nitrobenzene
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Overview
Description
1-[(4-Methylphenyl)methoxy]-2-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by a benzene ring substituted with a nitro group (NO₂) and a methoxy group (OCH₃) attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-Methylphenyl)methoxy]-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-[(4-Methylphenyl)methoxy]benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Reduction: 1-[(4-Methylphenyl)methoxy]-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Methylphenyl)methoxy]-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methoxy]-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)methoxy]benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroanisole: Contains a nitro group and a methoxy group on the benzene ring but lacks the methylphenyl substitution.
Uniqueness
1-[(4-Methylphenyl)methoxy]-2-nitrobenzene is unique due to the presence of both the nitro and methoxy groups on the benzene ring, along with the methylphenyl substitution.
Properties
CAS No. |
93099-43-5 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methoxy]-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3 |
InChI Key |
BYDZTJSNSRWKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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